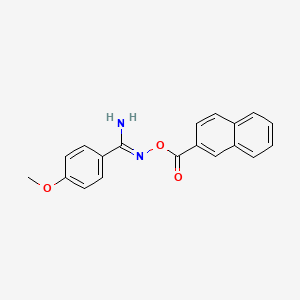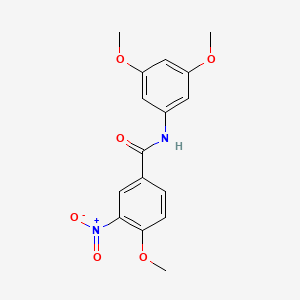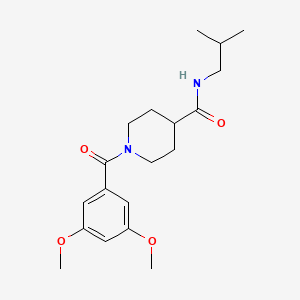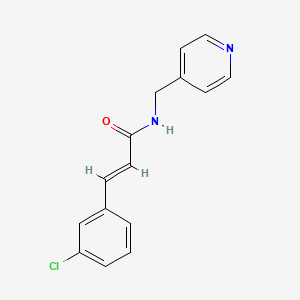![molecular formula C17H15N3O3S B5777466 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide, also known as NSC 74859, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylamide family and has been shown to possess various biochemical and physiological effects.
Mecanismo De Acción
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 exerts its effects by inhibiting the activity of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound 74859 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 74859 has been shown to have various biochemical and physiological effects. Studies have shown that this compound 74859 can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound 74859 has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound 74859 has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 is its potential applications in the study of cancer and neurodegenerative diseases. This compound 74859 has been shown to have anti-tumor activity and can inhibit the growth of cancer cells. This compound 74859 also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. However, one of the limitations of this compound 74859 is its toxicity. This compound 74859 has been shown to be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859. One of the significant future directions is the development of more potent and selective PKC inhibitors. Another future direction is the study of this compound 74859 in combination with other anti-cancer agents to enhance its anti-tumor activity. Additionally, the potential applications of this compound 74859 in the treatment of other diseases such as inflammatory diseases and autoimmune diseases should be explored.
Métodos De Síntesis
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 can be synthesized using a multi-step process. The first step involves the reaction of 4-aminobenzenesulfonamide with 4-methylbenzaldehyde to form 4-(4-methylphenyl)-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with acryloyl chloride in the presence of triethylamine to form this compound 74859.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide 74859 has been shown to have potential applications in various scientific research fields. One of the significant applications of this compound 74859 is in the study of cancer. Studies have shown that this compound 74859 has anti-tumor activity and can inhibit the growth of cancer cells. This compound 74859 has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-12-2-4-13(5-3-12)10-14(11-18)17(21)20-15-6-8-16(9-7-15)24(19,22)23/h2-10H,1H3,(H,20,21)(H2,19,22,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPJWDLLNIPHQV-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5777394.png)
![2-[(4-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5777395.png)
![N-allyl-N-[2-(4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5777396.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5777401.png)
![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)



![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)
![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)

![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)